molecular formula C21H16ClN3O2S B11607068 2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B11607068
M. Wt: 409.9 g/mol
InChI Key: JUMJCGUVQCTWPW-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl linkage, and an oxazolo-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent under controlled conditions.

    Synthesis of the oxazolo-pyridinyl intermediate: This involves the cyclization of a suitable precursor to form the oxazolo-pyridinyl ring system.

    Coupling of intermediates: The final step involves coupling the chlorophenyl sulfanyl intermediate with the oxazolo-pyridinyl intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.

    Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

    Industry: The compound’s reactivity and stability are explored for use in various industrial applications, including the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfanyl]-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
  • 2-[(4-fluorophenyl)sulfanyl]-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C21H16ClN3O2S/c1-13-4-5-14(21-25-20-18(27-21)3-2-10-23-20)11-17(13)24-19(26)12-28-16-8-6-15(22)7-9-16/h2-11H,12H2,1H3,(H,24,26)

InChI Key

JUMJCGUVQCTWPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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